molecular formula C16H14BrN3O B4722772 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol

2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol

Cat. No. B4722772
M. Wt: 344.21 g/mol
InChI Key: PWUKXUNSOOYYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol is a chemical compound that belongs to the family of quinazoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol depend on the specific cellular processes and pathways that are affected by its inhibition of protein kinases. In cancer cells, it has been shown to induce apoptosis and inhibit tumor growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol in lab experiments is its specificity for protein kinases, which allows for precise investigation of their role in various cellular processes. However, one of the limitations is that it may not be effective in all cell types or in all disease models, which requires further investigation and optimization.

Future Directions

There are several future directions for the study of 2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its structure and potency to improve its efficacy and selectivity for specific protein kinases. Additionally, its potential use as a tool compound for drug discovery and development should be further explored.

Scientific Research Applications

2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol has been extensively studied for its potential applications in scientific research. It has been used as a tool compound to investigate the role of protein kinase inhibitors in various cellular processes. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

2-[[2-(4-bromophenyl)quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-12-7-5-11(6-8-12)15-19-14-4-2-1-3-13(14)16(20-15)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUKXUNSOOYYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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